molecular formula C6H9NO2 B1287770 2-Amino-5-hexynoic acid

2-Amino-5-hexynoic acid

Cat. No.: B1287770
M. Wt: 127.14 g/mol
InChI Key: SCGJGNWMYSYORS-UHFFFAOYSA-N
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Description

Homopropargylglycine is a non-canonical amino acid analog of methionine. It contains an alkyne moiety, which allows it to be incorporated into proteins during active protein synthesis. This compound is particularly useful in bio-orthogonal chemistry, where it facilitates the tagging and visualization of newly synthesized proteins through click chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Homopropargylglycine can be synthesized through various methods. One common approach involves the reaction of propargyl bromide with glycine in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under mild conditions and can be completed within a few hours .

Industrial Production Methods: In industrial settings, homopropargylglycine is often produced using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the compound. The use of solid-phase peptide synthesis techniques further enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Homopropargylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of homopropargylglycine, which can be further utilized in biochemical and pharmaceutical research .

Scientific Research Applications

Homopropargylglycine has numerous applications in scientific research:

Mechanism of Action

Homopropargylglycine exerts its effects by being incorporated into proteins in place of methionine during translation. The alkyne moiety allows for subsequent tagging with azide-containing probes through click chemistry. This enables the selective visualization and analysis of newly synthesized proteins. The molecular targets and pathways involved include the ribosomal machinery responsible for protein synthesis and the various enzymes that facilitate click chemistry reactions .

Comparison with Similar Compounds

Homopropargylglycine is unique among non-canonical amino acids due to its alkyne moiety, which allows for efficient click chemistry reactions. Similar compounds include:

Homopropargylglycine’s unique alkyne functionality makes it particularly suitable for applications requiring high specificity and sensitivity in protein tagging and visualization.

Biological Activity

2-Amino-5-hexynoic acid, also known as homopropargylglycine, is an amino acid characterized by both an amino group and a carboxylic acid group, along with a terminal alkyne. Its unique structure allows it to play significant roles in biochemical applications, particularly in protein synthesis and enzyme inhibition. This article explores the biological activities of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₆H₉NO₂
  • Molecular Weight : 127.14 g/mol
  • Structure : Contains a terminal alkyne group which is pivotal for its biological activity.

1. Incorporation into Proteins

This compound can substitute for methionine during protein synthesis. This incorporation allows for the introduction of alkyne functionalities into peptides and proteins, facilitating biorthogonal labeling techniques such as click chemistry. This property is particularly useful in studying protein interactions and dynamics in various biological systems .

2. Enzyme Inhibition

Research indicates that derivatives of this compound can inhibit specific enzymes, including aminobutyric acid aminotransferase. This inhibition suggests potential therapeutic applications in modulating neurotransmitter metabolism and addressing related disorders .

Biological Activity Data

Activity Type Description References
Protein LabelingSubstitutes methionine in proteins; facilitates click chemistry for labeling.,
Enzyme InhibitionInhibits aminobutyric acid aminotransferase; potential therapeutic uses.,
Bioorthogonal TaggingEnables identification of old/new protein populations using BONCAT techniques. ,

Case Study 1: Protein Interaction Studies

A study demonstrated that this compound effectively labels newly synthesized proteins in mammalian cell cultures. By replacing methionine with this compound, researchers were able to track protein interactions in real-time, providing insights into cellular processes and dynamics .

Case Study 2: Enzyme Activity Modulation

In another investigation, derivatives of this compound were shown to inhibit the activity of aminobutyric acid aminotransferase in vitro. This inhibition was linked to alterations in neurotransmitter levels, suggesting implications for treating neurological disorders .

Applications

The unique properties of this compound lead to various applications in biochemistry and medicinal chemistry:

  • Bioconjugation : Used for the synthesis of labeled peptides and proteins.
  • Therapeutics : Potential use as an enzyme inhibitor in neurological treatments.
  • Research Tool : Facilitates studies on protein dynamics and interactions through click chemistry methodologies.

Properties

IUPAC Name

2-aminohex-5-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGJGNWMYSYORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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